molecular formula C33H40NO11P3 B6301936 Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate CAS No. 2301850-75-7

Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate

Cat. No. B6301936
CAS RN: 2301850-75-7
M. Wt: 719.6 g/mol
InChI Key: XQMMULZNSXRLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate, also known as DEPEM, is an organophosphate compound that is used in scientific research, particularly in the field of biochemistry. It is a versatile compound that has been used in a variety of experiments, and has been found to be effective in many applications. DEPEM is a relatively safe and non-toxic compound, and is relatively easy to synthesize.

Scientific Research Applications

Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate has been used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, protein structure and function, and signal transduction. It has also been used in studies of cell metabolism and the regulation of gene expression. Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate has also been used in studies of the structure and function of membrane proteins, and in studies of the structure and function of small molecules.

Mechanism of Action

Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate increases the concentration of acetylcholine in the synapse, which leads to an increase in nerve transmission.
Biochemical and Physiological Effects
The effects of Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate on biochemical and physiological processes are dependent on the concentration of the compound. At low concentrations, Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate has been found to increase the activity of enzymes involved in signal transduction, such as protein kinase C. At higher concentrations, Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate has been found to inhibit the activity of enzymes involved in signal transduction, such as protein kinase C.

Advantages and Limitations for Lab Experiments

Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively safe and non-toxic. It is also relatively stable, and is not easily degraded by light or heat. The main limitation of Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate is that it is not very soluble in water, which can limit its use in some experiments.

Future Directions

The potential future directions for Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate include its use in studies of drug design and development, as well as its use in studies of the structure and function of proteins and other biological molecules. It could also be used in studies of the regulation of gene expression, and in studies of the structure and function of membrane proteins. Additionally, Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate could be used in studies of the structure and function of small molecules, such as hormones and neurotransmitters.

Synthesis Methods

Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate is synthesized in a two-step process. The first step involves the reaction of diethylphosphite and diphenylphosphate in the presence of an acid catalyst. This reaction produces a mixture of diethyl [bis-(O-diphenylphosphate)ethyl]amine and diphenylphosphonate. The second step involves the reaction of the diethyl [bis-(O-diphenylphosphate)ethyl]amine with formaldehyde in the presence of an acid catalyst. This reaction produces Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate.

properties

IUPAC Name

2-[diethoxyphosphorylmethyl(2-diphenoxyphosphoryloxyethyl)amino]ethyl diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40NO11P3/c1-3-38-46(35,39-4-2)29-34(25-27-40-47(36,42-30-17-9-5-10-18-30)43-31-19-11-6-12-20-31)26-28-41-48(37,44-32-21-13-7-14-22-32)45-33-23-15-8-16-24-33/h5-24H,3-4,25-29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMMULZNSXRLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN(CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)CCOP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40NO11P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate

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